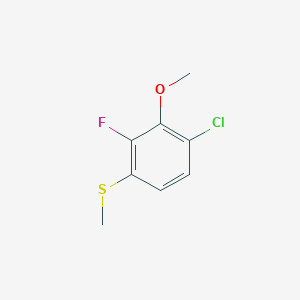

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOMPEBAAYICIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical Development of Aryl Sulfane Synthesis Routes

The synthesis of aryl sulfanes, also known as aryl thioethers, has evolved significantly over the past century. Early methods often relied on the nucleophilic aromatic substitution (SNAr) of highly activated aryl halides with thiolates. nih.gov These reactions, however, were generally limited in scope, requiring harsh conditions and electron-withdrawing groups on the aromatic ring to proceed efficiently. nih.gov

A major breakthrough was the application of transition metal catalysis. The Ullmann condensation, first reported in the early 20th century, utilized stoichiometric amounts of copper to promote the coupling of aryl halides with thiolates. wikipedia.orgmdpi.com While foundational, this method often required high temperatures and polar, high-boiling point solvents. wikipedia.org

The latter half of the 20th century saw the advent of palladium and nickel catalysis, which revolutionized C–S bond formation. In 1978, Migita reported a palladium-catalyzed thiation of aryl halides, which offered a more general route to aryl sulfanes under milder conditions than the Ullmann reaction. nih.gov This paved the way for the development of highly efficient cross-coupling reactions, such as the Buchwald-Hartwig amination, which was later adapted for C-S bond formation. organic-chemistry.org These modern catalytic systems employ a variety of phosphine (B1218219) ligands to tune the reactivity and stability of the metal center, allowing for the coupling of a wide range of aryl halides and sulfonates with various sulfur nucleophiles. nih.govorganic-chemistry.org The development of these catalytic methods has made the synthesis of complex aryl sulfanes more practical and versatile. nih.govrsc.org

Targeted Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction of each substituent. A plausible synthetic strategy involves the initial construction of the core aromatic ring with the desired substitution pattern, followed by the formation of the carbon-sulfur bond. A key intermediate in such a synthesis would be a halogenated precursor, for instance, 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.

The final step in the synthesis of the target compound is the formation of the C–S bond between the substituted aryl ring and a methyl group. Modern organometallic chemistry offers several robust methods for this transformation.

Palladium-Catalyzed Cross-Coupling: This is one of the most reliable methods for forming C–S bonds. The reaction typically involves coupling an aryl halide (e.g., 1-bromo-4-chloro-2-fluoro-3-methoxybenzene) with a methylthiol equivalent. Common sulfur sources include sodium thiomethoxide (NaSMe) or, for a less odorous alternative, dimethyl disulfide (Me-S-S-Me). The reaction is catalyzed by a palladium complex, often formed in situ from a palladium source like Pd(dba)₂ and a phosphine ligand such as Xantphos or RuPhos. nih.govorganic-chemistry.org

Copper-Catalyzed Cross-Coupling: Copper catalysis, a modern iteration of the Ullmann reaction, is also highly effective. Copper(I) salts, such as CuI, are frequently used to catalyze the coupling of aryl iodides or bromides with sulfur nucleophiles. mdpi.com Reactions using dimethyl disulfide as the methylthiol source are particularly advantageous due to its stability and lower volatility compared to methanethiol. oregonstate.eduorganic-chemistry.orgresearchgate.net

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium for C–S bond formation. These reactions can effectively couple aryl electrophiles, including esters and halides, with a sulfur source. sciencedaily.com Recent advancements have even demonstrated thiol-free methods where a sulfide (B99878) donor like 2-pyridyl sulfide is used in an exchange reaction. organic-chemistry.org

Achieving the specific 1,2,3,4-substitution pattern on the benzene (B151609) ring requires careful regiocontrol. Electrophilic aromatic substitution on a simple anisole (B1667542) ring would likely lead to a mixture of products due to the competing directing effects of the substituents. A more controlled approach involves directed ortho-metalation.

A plausible synthetic route could begin with a simpler, commercially available haloanisole. For example, starting with 4-bromoanisole, one could introduce the fluorine atom at the C2 position. Subsequently, directed metalation, guided by the methoxy (B1213986) group, can be used to introduce other substituents at specific positions. rsc.orgrsc.org For instance, lithiation of a fluoroanisole derivative followed by quenching with an electrophilic chlorine source (like N-chlorosuccinimide) can install the chloro group with high regioselectivity. This method leverages the powerful directing ability of the methoxy group to control the position of incoming substituents, which is crucial for building the highly substituted core of the target molecule.

The methoxyl group is a key feature of the target molecule and a powerful ortho-, para-directing group that can be exploited during the synthesis of the aromatic core. Typically, this group is incorporated early in the synthetic sequence. A common method is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) precursor using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. By starting with a pre-functionalized phenol (e.g., a chlorofluorophenol), the methoxy group can be installed prior to subsequent C-S bond formation, ensuring its correct placement in the final structure.

Optimizing the yield of the final C–S bond formation step is critical for an efficient synthesis. For a typical palladium-catalyzed cross-coupling reaction, several parameters must be carefully tuned. acs.orgyoutube.comrsc.org These include the choice of catalyst, ligand, base, solvent, and temperature.

The selection of the phosphine ligand is paramount; bulky, electron-rich ligands often promote the challenging reductive elimination step, leading to higher yields. nih.gov The choice of base is also crucial, as it must be strong enough to deprotonate the thiol (if used) or facilitate the catalytic cycle without causing decomposition of the starting materials or product. wuxiapptec.com Solvents are typically anhydrous and aprotic, such as toluene, dioxane, or THF.

Below is a representative data table illustrating how reaction conditions could be optimized for the coupling of an aryl bromide with a thiol, based on common findings in the literature.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 45 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 110 | 82 |

| 5 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 110 | 92 |

Green Chemistry Approaches in Synthetic Pathways

In line with the principles of sustainable chemistry, several green approaches can be applied to the synthesis of aryl sulfanes. cambridgescholars.comresearchgate.net These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Metal-Free Synthesis: To circumvent the use of heavy metals, metal-free C–S bond formation reactions have been developed. These can involve photo-induced reactions or methods using reagents like diaryliodonium salts under acidic or basic conditions. organic-chemistry.orgresearchgate.netfrontiersin.orgacs.orgresearchgate.net Such approaches avoid residual metal contamination in the final product.

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). A greener alternative is to perform reactions in water. pnas.org Copper-catalyzed methylthiolation of aryl halides has been successfully demonstrated in water, offering a more environmentally benign solvent system. organic-chemistry.org

Thiol-Free Reagents: Thiols are notorious for their foul odor and toxicity. Modern methods seek to replace them with more benign sulfur sources. nih.gov Dimethyl disulfide and sodium thiosulfate (B1220275) are less hazardous alternatives. organic-chemistry.org Nickel-catalyzed aryl exchange reactions that use alkyl sulfides as the sulfur donor represent another innovative thiol-free strategy. organic-chemistry.orgsciencedaily.com

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. Cross-dehydrogenative coupling (CDC) is one such strategy, forming C–S bonds by combining two C–H and S–H bonds, thereby improving atom economy. pnas.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Catalyst Development for Sustainable Synthesis

The formation of the carbon-sulfur (C-S) bond in aryl sulfides is frequently accomplished through transition metal-catalyzed cross-coupling reactions. Historically, the strong coordination of sulfur compounds to transition metals was considered a challenge, often leading to catalyst deactivation. However, significant advancements have led to the development of robust catalyst systems capable of facilitating these transformations with high efficiency. mdpi.com

Palladium-based Catalysts: Palladium complexes are among the most widely used catalysts for C-S bond formation. The choice of ligand is crucial for the catalyst's activity and stability. For instance, bidentate phosphine ligands like 1,1'-bis(diisopropylphosphino)ferrocene have proven effective in the coupling of aryl chlorides with thiols. mdpi.com The general mechanism for palladium-catalyzed aryl sulfide synthesis involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and subsequent reductive elimination to yield the aryl sulfide and regenerate the catalyst.

Nickel-based Catalysts: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium. acs.orgsciencedaily.com Nickel pincer complexes have demonstrated the ability to catalyze C-S bond forming reactions. mdpi.com A notable advancement is the development of nickel-catalyzed aryl exchange reactions, which circumvent the need for foul-smelling and toxic thiols by using alternative sulfur sources like 2-pyridyl sulfide. acs.orgsciencedaily.com This approach is particularly relevant for sustainable synthesis as it avoids hazardous reagents.

Copper-based Catalysts: Copper-catalyzed methods offer an economical and environmentally friendly option for aryl sulfide synthesis. nanomaterchem.comorganic-chemistry.org Ligand-free copper iodide (CuI) or copper(II) oxide (CuO) in combination with ligands like 1,10-phenanthroline (B135089) can effectively catalyze the coupling of aryl iodides with thiols. organic-chemistry.org Recent developments have also utilized heterogeneous catalysts like copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet and reused multiple times, contributing to waste minimization. nanomaterchem.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern and sustainable approach for C-S bond formation. nih.gov This method often proceeds at room temperature and can tolerate a wider range of functional groups. For example, iridium-based photocatalysts can achieve highly chemoselective C-S cross-couplings of thiols with aryl iodides. organic-chemistry.org Another strategy involves the radical-radical cross-coupling of electron-rich arenes with disulfides under blue light irradiation, avoiding the need for pre-functionalized arenes. nih.gov

The following table summarizes various catalyst systems used in the synthesis of aryl sulfides, which are applicable to the synthesis of this compound.

| Catalyst System | Aryl Halide | Sulfur Source | Key Features |

| Pd(OAc)2 / DiPPF | Aryl Chloride | Thiol | High efficiency and functional group tolerance. mdpi.com |

| Ni/dcypt | Aryl Electrophiles | 2-Pyridyl sulfide | Thiol-free synthesis, avoiding odorous and toxic reagents. acs.orgsciencedaily.com |

| CuI / Ligand-free | Aryl Iodide | Thiophenol | Low-cost and readily available catalyst. organic-chemistry.org |

| CuFe2O4 nanoparticles | Aryl Halide | Elemental Sulfur (S8) | Reusable magnetic catalyst, green protocol. nanomaterchem.com |

| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Electron-rich Arene | Disulfide | Visible-light photoredox catalysis at room temperature. nih.gov |

Solvent Selection and Waste Minimization

Solvent Selection: The ideal solvent for a chemical reaction should be effective, non-toxic, non-flammable, and readily recyclable. Traditional syntheses of aryl sulfides often employ volatile and potentially harmful organic solvents. nanomaterchem.com A significant step towards sustainability is the replacement of these solvents with more environmentally benign alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Microwave-promoted C-S bond formation catalyzed by copper(II) oxide and 1,10-phenanthroline has been successfully carried out in water, leading to very good yields and short reaction times. organic-chemistry.org

Ethanol (B145695): As a bio-based solvent, ethanol is another environmentally friendly option. Copper sulfate-catalyzed conversion of thiols and arylboronic acids has been demonstrated in ethanol. organic-chemistry.org

Polyethylene Glycol (PEG): PEG400 is a reusable and non-toxic solvent that has been employed in the synthesis of asymmetric and symmetric sulfides from aryl halides using elemental sulfur in the presence of a magnetic nanocatalyst. nanomaterchem.com

Waste Minimization: Reducing waste in chemical synthesis can be achieved through various strategies, including improving reaction efficiency, using catalytic instead of stoichiometric reagents, and designing processes with high atom economy.

Atom Economy: Reactions with high atom economy are those in which a high proportion of the atoms from the reactants are incorporated into the final product. The use of elemental sulfur (S8) as a sulfur source is advantageous due to its low cost and high atom economy compared to reactions that generate significant byproducts. nanomaterchem.com

Catalyst Recycling: The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry. As mentioned earlier, magnetic nanocatalysts like CuFe2O4 can be easily separated and reused for multiple reaction cycles without a significant loss of activity, thereby minimizing catalyst waste. nanomaterchem.com

Thiol-Free Synthesis: The development of synthetic routes that avoid the use of thiols not only eliminates the handling of toxic and malodorous compounds but also simplifies purification procedures, potentially reducing solvent waste from chromatography. acs.orgsciencedaily.comnih.gov Nickel-catalyzed aryl exchange reactions are a prime example of this approach. acs.orgsciencedaily.com

One-Pot Syntheses: Designing a sequence of reactions to occur in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. A one-pot method for the formation of alkyl aryl sulfides from aryl bromides has been reported, which is catalyst-free and avoids the use of unstable aryl thiols. elsevierpure.com

The following table outlines strategies for solvent selection and waste minimization in aryl sulfide synthesis.

| Strategy | Approach | Example | Sustainability Benefit |

| Solvent Selection | Use of Green Solvents | CuO-catalyzed reaction in water. organic-chemistry.org | Reduced toxicity and environmental impact. |

| CuSO4-catalyzed reaction in ethanol. organic-chemistry.org | Use of a renewable, biodegradable solvent. | ||

| CuFe2O4-catalyzed reaction in PEG400. nanomaterchem.com | Use of a recyclable, non-toxic solvent. | ||

| Waste Minimization | High Atom Economy | Using elemental sulfur (S8) as the sulfur source. nanomaterchem.com | Maximizes incorporation of reactant atoms into the product. |

| Catalyst Recycling | Separation and reuse of CuFe2O4 magnetic nanoparticles. nanomaterchem.com | Reduces catalyst waste and overall cost. | |

| Thiol-Free Synthesis | Ni-catalyzed aryl exchange with 2-pyridyl sulfide. acs.orgsciencedaily.com | Avoids toxic reagents and simplifies purification. | |

| Process Intensification | One-pot synthesis of alkyl aryl sulfides. elsevierpure.com | Reduces solvent consumption and waste from intermediate isolation. |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are significantly influenced by the existing substituents on the ring. researchgate.net In the case of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane, the directing effects of the four substituents must be considered collectively.

The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.com This is due to their ability to donate electron density to the ring through resonance (mesomeric effect), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. lumenlearning.com Both the methoxy and methylthio groups are ortho, para-directors. pharmaguideline.com

Conversely, the chloro (-Cl) and fluoro (-F) groups are deactivating groups, making the ring less reactive towards electrophiles. unizin.org This is due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the electrophile attacks the ortho or para positions. unizin.orglibretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | C2 | -I, +M (Deactivating) | ortho, para |

| -OCH₃ | C3 | -I, +M (Activating) | ortho, para |

| -Cl | C4 | -I, +M (Deactivating) | ortho, para |

| -SCH₃ | C1 | -I, +M (Activating) | ortho, para |

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C5 and C6. The methoxy group at C3 strongly directs ortho to C2 and C4 (both occupied) and para to C6. The methylthio group at C1 directs ortho to C2 (occupied) and C6, and para to C4 (occupied). The fluoro group at C2 directs ortho to C1 and C3 (both occupied) and para to C5. The chloro group at C4 directs ortho to C3 and C5 and para to C1 (occupied).

Based on a qualitative analysis, the C6 position is strongly activated by the para-directing methoxy group and the ortho-directing methylthio group. The C5 position is activated by the para-directing fluoro group and the ortho-directing chloro group. Given that the methoxy and methylthio groups are stronger activators than the halogens are deactivators in terms of directing ability, electrophilic substitution is most likely to occur at the C6 position .

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org In this compound, the potential leaving groups are the chloro and fluoro substituents.

Both chlorine and fluorine can act as leaving groups in nucleophilic aromatic substitution reactions. Generally, in SNAr reactions that proceed via an addition-elimination mechanism, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine, being more electronegative than chlorine, often facilitates a faster rate of nucleophilic attack. nih.gov Therefore, the fluoro group at the C2 position is expected to be more readily substituted than the chloro group at the C4 position, assuming other factors are equal.

The methoxy group can have a dual role in nucleophilic aromatic substitution. Through its inductive effect, the oxygen atom is electron-withdrawing, which can slightly activate the ring towards nucleophilic attack. However, its strong electron-donating resonance effect generally deactivates the ring for this type of reaction. The position of the methoxy group relative to the leaving group is crucial. For a leaving group at C2 (the fluorine atom), the methoxy group is at an adjacent carbon (C3). For a leaving group at C4 (the chlorine atom), the methoxy group is also at an adjacent carbon. The electron-donating resonance of the methoxy group would destabilize the negative charge of the Meisenheimer intermediate, particularly if the charge is delocalized onto the carbon bearing the methoxy group.

Oxidation Reactions of the Sulfane Moiety

The sulfur atom in the methylthio group (-SCH₃) is in a low oxidation state and can be readily oxidized.

The oxidation of the sulfane (sulfide) moiety in this compound would proceed in two steps. A mild oxidizing agent would convert the sulfane to the corresponding sulfoxide (B87167). Further oxidation with a stronger oxidizing agent, or under more forcing conditions, would yield the sulfone. organic-chemistry.org

Sulfoxide Formation: (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfoxide

Sulfone Formation: (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfone

A variety of reagents can be employed for these transformations, including hydrogen peroxide, peroxy acids (like m-CPBA), and other oxidizing agents. The chemoselectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

|---|---|---|

| This compound | (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfoxide | +2 |

| (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfoxide | (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfone | +4 |

The oxidation of the prochiral sulfane to a sulfoxide introduces a stereocenter at the sulfur atom, leading to the possibility of enantiomers. The sulfoxide has a trigonal pyramidal geometry with the lone pair of electrons acting as a fourth substituent.

The stereochemical outcome of the oxidation depends on the nature of the oxidizing agent and the reaction conditions. The use of chiral oxidizing agents or catalysts can lead to the formation of one enantiomer in excess, a process known as asymmetric oxidation. For instance, modified Sharpless epoxidation conditions (using a titanium complex with a chiral diethyl tartrate ligand) have been successfully applied to the asymmetric oxidation of sulfides.

Further oxidation of the chiral sulfoxide to the achiral sulfone results in the loss of the stereocenter at the sulfur atom, as the sulfone is tetrahedral.

Mechanistic Elucidation of Key Transformations3.6.1. Kinetic Studies of Reaction Rates

Further research and publication in the field of organic chemistry would be necessary to elucidate the chemical behavior of this compound in these contexts.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and spatial relationships of atoms. Due to the absence of direct experimental data in the literature for this specific compound, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally analogous compounds, such as (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other, typically those on adjacent carbon atoms. For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbons of the methoxy (B1213986) and methylsulfane groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations would be expected from the methoxy protons to the C-3 carbon, and from the methylsulfane protons to the C-1 carbon.

The predicted 2D NMR correlations are instrumental in confirming the substitution pattern of the benzene (B151609) ring and the identity of the functional groups.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets due to coupling to each other and further coupling to the fluorine atom. The methoxy and methylsulfane protons will each appear as singlets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro, fluoro, methoxy, and methylsulfane substituents. The carbon atoms directly bonded to fluorine will show a characteristic large coupling constant (¹JCF).

Predicted ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

| 1 | - | 125.0 (d, J ≈ 20 Hz) | - |

| 2 | - | 155.0 (d, J ≈ 250 Hz) | - |

| 3 | - | 145.0 (d, J ≈ 15 Hz) | H-5, OCH₃ |

| 4 | - | 120.0 (d, J ≈ 5 Hz) | H-5, H-6 |

| 5 | 7.20 (dd, J ≈ 8.5, 1.5 Hz) | 128.0 (d, J ≈ 3 Hz) | C-1, C-3, C-4 |

| 6 | 7.00 (dd, J ≈ 8.5, 7.0 Hz) | 115.0 (d, J ≈ 25 Hz) | C-1, C-2, C-4 |

| OCH₃ | 3.90 (s) | 61.0 | C-3 |

| SCH₃ | 2.50 (s) | 15.0 | C-1 |

Note: Predicted chemical shifts and coupling constants (J) are in ppm relative to TMS. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets. J values are given in Hertz (Hz). The coupling constants for carbons are with fluorine.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal will be a doublet of doublets due to coupling with the two neighboring aromatic protons (H-1 and H-3). The chemical shift is predicted to be in the typical range for an aryl fluoride.

Predicted ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹⁹F | -120 to -130 | dd | ³JFH ≈ 7.0, ⁴JFH ≈ 1.5 |

Note: Predicted chemical shift is relative to CFCl₃.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition, as well as insights into the molecular structure through fragmentation analysis.

HRMS accurately measures the mass of the molecular ion, which allows for the determination of the elemental formula. The presence of chlorine and sulfur atoms would be evident from the characteristic isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in an M+2 peak with about one-third the intensity of the molecular ion peak. Sulfur's isotopes would also contribute to the isotopic pattern.

Predicted HRMS Data

| Ion | Calculated m/z | Elemental Formula |

| [M]⁺ | 208.0046 | C₈H₈³⁵Cl¹⁹FO¹⁶S |

| [M+2]⁺ | 209.9997 | C₈H₈³⁷Cl¹⁹FO¹⁶S |

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information about the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several key pathways, based on the principles of fragmentation for thioanisoles and halogenated aromatic compounds.

A plausible fragmentation pathway would involve the initial loss of a methyl radical from the methylsulfane group, followed by the loss of carbon monoxide or a chlorine radical.

Predicted MS/MS Fragmentation Data

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 208 | 193 | •CH₃ | [M - CH₃]⁺ |

| 193 | 165 | CO | [M - CH₃ - CO]⁺ |

| 193 | 158 | Cl• | [M - CH₃ - Cl]⁺ |

| 208 | 175 | SH• | [M - SH]⁺ |

This detailed fragmentation pattern provides strong evidence for the presence and connectivity of the various functional groups within the molecule.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Motion (Beyond Basic Identification)

No experimental Infrared (IR) spectra for this compound are available in published scientific literature. A thorough analysis of characteristic absorption bands, which would typically identify vibrations of C-Cl, C-F, C-O-C, C-S, and aromatic C-H bonds, cannot be performed without this data. Therefore, a data table detailing vibrational frequencies and their assignments for this specific compound cannot be generated.

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure

There are no public records of X-ray crystallographic studies on this compound or any of its derivatives or co-crystals. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The absence of this data means that a definitive solid-state structure cannot be described, and no crystallographic data table can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane, these calculations can predict its geometry, stability, and the distribution of electrons, which in turn dictates its chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the molecular geometry. For a molecule like this compound, with its substituted benzene (B151609) ring, DFT can be employed to explore various possible conformations.

The presence of the methoxy (B1213986) (-OCH₃) and methylsulfane (-SCH₃) groups introduces rotational flexibility around the C-O and C-S bonds, respectively. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be performed to identify the global minimum energy conformation as well as other low-energy rotational isomers. researchgate.netresearchgate.net These calculations would reveal the preferred orientation of the methoxy and methylsulfane groups relative to the aromatic ring and each other, which is crucial for understanding its interaction with other molecules. The predicted bond lengths, bond angles, and dihedral angles from such studies provide a detailed picture of the molecular architecture. For example, similar DFT studies on halogenated phenyl derivatives have successfully predicted their geometric parameters. chemrxiv.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. physchemres.org

For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. taylorfrancis.com It is expected that the HOMO would be localized primarily on the electron-rich aromatic ring and the sulfur atom of the methylsulfane group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and serve as an illustrative example.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

An EPS analysis of this compound would likely show negative potential (typically colored red or yellow) around the oxygen atom of the methoxy group and the sulfur atom, as well as the fluorine and chlorine atoms, due to their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. This analysis is valuable for predicting how the molecule will interact with other polar molecules and for understanding its intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net

For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. The predicted values would be influenced by the local electronic environment of each nucleus, which is determined by the various substituents on the aromatic ring. Comparing the computationally predicted NMR spectra with experimental data can confirm the molecule's structure. acdlabs.com

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, bonded to Cl) | 120-125 |

| C (aromatic, bonded to F) | 150-155 (J-coupling with F) |

| C (aromatic, bonded to O) | 145-150 |

| C (aromatic, bonded to S) | 130-135 |

| C (aromatic, CH) | 115-120 |

| C (aromatic, CH) | 125-130 |

| C (in -OCH₃) | 55-60 |

Note: These are hypothetical ranges based on typical values for similar functional groups.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 6.8-7.2 |

| H (aromatic) | 7.0-7.4 |

| H (in -OCH₃) | 3.8-4.0 |

Note: These are hypothetical ranges based on typical values for similar functional groups.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.net

A computational vibrational analysis of this compound would yield a predicted IR and Raman spectrum. This would show characteristic peaks corresponding to the stretching and bending vibrations of specific bonds, such as C-H, C=C (aromatic), C-O, C-S, C-Cl, and C-F. researchgate.netresearchgate.net These predicted spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the presence of specific functional groups.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (-OCH₃, -SCH₃) | 2850-2950 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch | 1200-1300 |

| C-F stretch | 1100-1200 |

| C-Cl stretch | 700-800 |

Note: These are hypothetical ranges based on typical values for these functional groups.

Reaction Mechanism Modeling and Transition State Analysis

There are currently no published studies that model the reaction mechanisms involving this compound or analyze its transition states. Such studies would be crucial for understanding how the compound participates in chemical reactions, including identifying the most likely pathways and the structures of high-energy transition states.

Without reaction mechanism modeling, the activation energies for key reactions involving this compound have not been calculated. This information is vital for predicting reaction rates and understanding the feasibility of potential chemical transformations under various conditions.

The influence of different solvents on the reaction pathways of this compound has not been computationally investigated. Solvation can significantly alter reaction energetics and mechanisms, and the lack of data in this area limits the understanding of the compound's behavior in solution.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics simulations for this compound have been reported. These simulations are essential for exploring the full range of molecular conformations and understanding the dynamic behavior of the molecule, which can impact its reactivity and interactions with other molecules.

Based on a comprehensive review of publicly available scientific literature and patent databases, there is insufficient information to construct a detailed article on the specific applications of This compound according to the requested outline.

This compound appears to be a highly specialized chemical intermediate with limited documentation in the public domain regarding its direct use as a synthetic building block for the applications specified. Research and patents in this area predominantly focus on a related analogue, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid , which is cited as a key precursor in the synthesis of certain herbicidal compounds through Suzuki coupling reactions.

Without available data on the role of This compound as a precursor for complex heterocyclic compounds, an intermediate for functionally diverse scaffolds, its role in material science, or specific derivatization strategies, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict content requirements of the user's request. Any attempt to do so would involve speculation or the incorrect attribution of the properties and applications of related but distinct chemical entities.

Environmental Transformation and Degradation Pathways Academic Focus

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, driven by solar radiation, is a primary mechanism for the transformation of organic compounds in the environment. The process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.

In aquatic environments , the direct photolysis of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is expected to be influenced by its ultraviolet (UV) absorption spectrum. The aromatic ring system with its various substituents will determine the wavelengths of light it can absorb. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond cleavage. A likely pathway is the homolytic cleavage of the carbon-chlorine bond, which is typically the most labile of the carbon-halogen bonds, to generate an aryl radical and a chlorine radical. This aryl radical can then undergo further reactions with water or other species. Another potential photochemical reaction is the cleavage of the aryl-sulfur bond. Indirect photolysis, however, is often a more significant degradation pathway in natural waters. harvard.edu This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), which are formed from the photoexcitation of naturally occurring substances like dissolved organic matter (DOM) and nitrate (B79036) ions. The hydroxyl radical, in particular, is a powerful, non-selective oxidant that can react rapidly with aromatic compounds. The reaction of •OH with the aromatic ring of this compound would likely proceed via addition to the ring, forming a hydroxycyclohexadienyl radical, which can then undergo further reactions, including ring-opening.

In the atmosphere , the primary degradation pathway for this compound is expected to be its reaction with hydroxyl radicals during the day and potentially with nitrate radicals (NO₃•) at night. epa.gov The rate of these gas-phase reactions is a key determinant of the compound's atmospheric lifetime. The reaction with OH radicals is typically initiated by the addition of the radical to the aromatic ring or by hydrogen abstraction from the methoxy (B1213986) or methylsulfane groups. For many aromatic compounds, the addition to the ring is the dominant pathway. copernicus.org The presence of activating groups like the methoxy group can increase the rate of this reaction. mdpi.com The rate constants for the reaction of OH radicals with various aromatic compounds have been extensively studied and can be used to estimate the atmospheric lifetime of this compound. mdpi.comcopernicus.orgresearchgate.net Based on data for analogous compounds, the atmospheric lifetime is likely to be on the order of hours to a few days, suggesting it would not be highly persistent in the atmosphere. nih.gov

Table 1: Estimated Atmospheric Half-lives of Aromatic Compounds with OH Radicals

This table provides a comparative overview of the reaction rate constants and estimated atmospheric half-lives for several aromatic compounds analogous to this compound. The half-life is calculated based on a typical atmospheric OH radical concentration of 2 x 10⁶ molecules/cm³.

| Compound | OH Radical Reaction Rate Constant (kOH) (cm³/molecule·s) | Estimated Atmospheric Half-life (t1/2) |

|---|---|---|

| Benzene (B151609) | 1.2 x 10-12 | ~6.7 days |

| Toluene | 5.6 x 10-12 | ~1.4 days |

| Anisole (B1667542) (Methoxybenzene) | 2.8 x 10-11 | ~6.7 hours |

| Chlorobenzene | 5.8 x 10-13 | ~13.7 days |

Biotransformation Pathways by Microorganisms (Academic Enzymatic Study, Not Ecotoxicity)

Microbial degradation is a crucial process for the removal of organic pollutants from soil and water. The biotransformation of this compound can proceed under both aerobic and anaerobic conditions, mediated by a variety of microbial enzymes.

Under aerobic conditions , the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. nih.govresearchgate.netunesp.br For chlorinated aromatic compounds, dioxygenases can catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. epa.gov This intermediate is then dehydrogenated to form a substituted catechol. The presence of chlorine and fluorine atoms on the ring can influence the rate and regioselectivity of this enzymatic attack. Subsequent cleavage of the catechol ring, either through ortho- or meta-cleavage pathways, leads to the formation of aliphatic intermediates that can enter central metabolic pathways. epa.gov The methoxy group can be cleaved by monooxygenases, a process known as O-demethylation, to form a hydroxyl group. nih.gov The methylsulfane group can also be a target for microbial enzymes, potentially being oxidized to a sulfoxide (B87167) and then a sulfone, or cleaved from the aromatic ring.

Under anaerobic conditions , a key degradation pathway for halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. epa.gov This process is particularly important for highly chlorinated compounds and is often the initial step in their anaerobic degradation. The chlorine atom would be more susceptible to reductive dehalogenation than the fluorine atom due to the lower bond energy of the C-Cl bond compared to the C-F bond. Following partial or complete dehalogenation, the aromatic ring can be cleaved anaerobically, often via a pathway involving benzoyl-CoA as a central intermediate. nih.govresearchgate.netunesp.br The methoxy group can also be cleaved anaerobically by O-demethylating enzymes. nih.gov

Table 2: Common Enzymatic Reactions in the Biotransformation of Aromatic Compounds

This table summarizes key enzymatic reactions involved in the microbial degradation of aromatic compounds, which are likely relevant to the biotransformation of this compound.

| Enzyme Class | Reaction Type | Typical Substrate Moiety | Environmental Condition |

|---|---|---|---|

| Dioxygenases | Ring hydroxylation | Aromatic ring | Aerobic |

| Monooxygenases | O-demethylation, Hydroxylation | Methoxy group, Aromatic ring | Aerobic |

| Reductive dehalogenases | Reductive dehalogenation | Carbon-halogen bond | Anaerobic |

| Hydrolases | Ether cleavage | Ether linkage | Aerobic/Anaerobic |

Hydrolytic Stability and Transformation

Hydrolysis is the reaction of a compound with water, which can lead to its degradation. The rate of hydrolysis is dependent on factors such as pH, temperature, and the chemical structure of the compound.

For this compound, the ether linkage of the methoxy group and the thioether linkage of the methylsulfane group are the primary sites for potential hydrolytic cleavage. Aromatic ethers are generally more resistant to hydrolysis than their aliphatic counterparts due to the stabilizing effect of the aromatic ring on the ether linkage. nih.gov Cleavage of the aryl-ether bond typically requires harsh conditions, such as high temperatures and the presence of strong acids or bases, which are not commonly found in the environment. Therefore, the methoxy group is expected to be relatively stable to hydrolysis under typical environmental conditions.

The methylsulfane (thioether) group is also generally stable to hydrolysis. utwente.nlresearchgate.net While thioesters can undergo hydrolysis, thioethers are significantly more resistant. harvard.eduresearchgate.netnih.gov The carbon-sulfur bond in aryl sulfides is strong, and its cleavage through hydrolysis is not a significant environmental degradation pathway under normal conditions. However, the presence of strong oxidizing agents could potentially lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which might alter its susceptibility to further reactions.

The carbon-halogen bonds are generally resistant to hydrolysis, especially when the halogen is attached to an aromatic ring. Nucleophilic substitution of the chlorine or fluorine atom by a hydroxyl group is unlikely to be a significant degradation pathway under typical environmental pH and temperature conditions.

Table 3: General Hydrolytic Stability of Functional Groups Relevant to this compound

This table provides a qualitative assessment of the hydrolytic stability of the key functional groups present in the target compound under typical environmental conditions.

| Functional Group | General Hydrolytic Stability | Notes |

|---|---|---|

| Aryl-Methoxy (Ether) | High | More stable than aliphatic ethers. |

| Aryl-Methylsulfane (Thioether) | High | More stable than thioesters. |

| Aryl-Chloride | Very High | Resistant to nucleophilic substitution. |

| Aryl-Fluoride | Extremely High | The C-F bond is very strong and resistant to cleavage. |

Future Research Directions and Potential Innovations

Development of Novel Catalytic Transformations

The inherent reactivity of the C-S bond and the substituted aromatic ring in (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane provides a rich landscape for the development of novel catalytic transformations. Future research could focus on leveraging the methylsulfane group as a handle for cross-coupling reactions. For instance, advancements in nickel or palladium catalysis could enable the selective activation of the C-S bond for the introduction of new functional groups.

Furthermore, the electronic nature of the aromatic ring, influenced by the chloro, fluoro, and methoxy (B1213986) substituents, could be exploited in C-H activation reactions. The development of catalysts that can selectively functionalize the available positions on the phenyl ring would offer a direct route to a diverse library of derivatives.

Table 1: Potential Catalytic Transformations for Investigation

| Reaction Type | Potential Catalyst System | Target Bond | Potential Outcome |

| C-S Cross-Coupling | Ni(COD)₂ / PCy₃ | Aryl-S | Formation of new C-C, C-N, or C-O bonds |

| C-H Activation/Functionalization | Rh(III) or Ru(II) complexes | Aryl C-H | Direct introduction of functional groups |

| Sulfoxide (B87167)/Sulfone Synthesis | Oxidative catalysts (e.g., metal oxides) | S-C | Modulation of electronic and physical properties |

Exploration of New Derivatization Strategies

The strategic derivatization of this compound is crucial for tuning its physicochemical properties for specific applications. Future work should explore a variety of synthetic modifications to access a broad chemical space.

One promising avenue is the oxidation of the methylsulfane group to the corresponding sulfoxide or sulfone. These transformations would significantly alter the polarity, solubility, and electronic properties of the molecule, potentially leading to new applications. Additionally, nucleophilic aromatic substitution reactions could be investigated, targeting the displacement of the chloro or fluoro substituents under specific conditions to introduce further diversity.

Table 2: Proposed Derivatization Strategies and Their Potential Impact

| Derivatization Strategy | Reagents and Conditions | Potential Property Change |

| Oxidation of the sulfur atom | m-CPBA, H₂O₂ | Increased polarity, altered biological activity |

| Nucleophilic aromatic substitution | Strong nucleophiles, high temperature | Introduction of new functional groups (e.g., -NH₂, -OR) |

| Electrophilic aromatic substitution | Directed by existing substituents | Functionalization of the aromatic ring |

Advanced In Situ Spectroscopic Studies of Reaction Dynamics

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is paramount. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide real-time data on the formation of intermediates, reaction kinetics, and the influence of reaction parameters.

These studies would be invaluable for optimizing reaction conditions, identifying transient species, and elucidating complex reaction pathways. The insights gained from such dynamic studies can accelerate the development of more efficient and selective synthetic methodologies.

Integration with Machine Learning for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to chemical research. researchgate.netnih.gov In the context of this compound and its derivatives, ML models can be trained to predict a wide range of properties, including solubility, toxicity, and potential biological activity, based on their molecular structure. encyclopedia.pubnih.gov This predictive capability can significantly reduce the time and resources required for experimental screening. researchgate.netnih.gov

Furthermore, retrosynthetic AI algorithms can be employed to design novel and efficient synthetic routes to the target compound and its analogues. By analyzing vast databases of chemical reactions, these tools can propose innovative synthetic strategies that may not be immediately obvious to human chemists. The use of machine learning can thus accelerate the discovery and development of new materials and molecules with desired properties. researchgate.netnih.gov

Table 3: Application of Machine Learning in the Study of this compound

| Machine Learning Application | Potential Model Type | Predicted Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physicochemical properties |

| Synthesis Design | Retrosynthesis Algorithms | Novel and optimized synthetic routes |

| Reaction Optimization | Bayesian Optimization | Ideal reaction conditions for yield and selectivity |

Q & A

Q. What are the optimal synthetic routes for (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or thiol-ether formation. Key steps include:

- Substrate preparation : Start with a halogenated aromatic precursor (e.g., 4-chloro-2-fluoro-3-methoxyphenol) and react with methanethiol or a methylthio reagent.

- Catalysts : Use base catalysts like K₂CO₃ or DBU to deprotonate the thiol and activate the aromatic ring.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while lower temperatures (0–25°C) minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Yield optimization : Vary stoichiometry (1.2–2.0 equiv. of methylthio reagent) and monitor reaction progress via TLC or LC-MS .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). High-resolution data (≤1.0 Å) ensures accurate bond-length and angle measurements .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding at C2, methoxy group splitting patterns).

- 19F NMR : Confirm fluorine position and coupling constants.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers, solvent interactions). Strategies include:

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data. Include solvent models (e.g., PCM for DMSO) .

- Variable-temperature NMR : Identify conformational flexibility by observing peak splitting or broadening at low temperatures .

- Cross-validation : Use X-ray data as a reference for bond distances/angles to calibrate computational models .

Q. What reaction mechanisms govern the oxidation of the methylsulfane group in this compound, and how can intermediates be trapped?

- Methodological Answer : The methylsulfane group (-SMe) oxidizes stepwise to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃).

- Kinetic studies : Use oxidizing agents (e.g., mCPBA, H₂O₂) under controlled conditions. Monitor progress via ¹H NMR (sulfoxide δ ~2.7–3.1 ppm) or ³¹P NMR with phosphine trapping reagents (e.g., P2 in ) .

- Intermediate trapping : Add thiophiles (e.g., triphenylphosphine) to stabilize sulfenic acid intermediates.

- Computational modeling : Map reaction pathways using transition-state theory (Gaussian 09) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal growth due to:

- Conformational flexibility : Restrict rotation via bulky co-crystallization agents (e.g., thiourea derivatives).

- Weak intermolecular forces : Use halogen bonding (C–F···π interactions) to stabilize lattice structures .

- Solvent selection : Screen solvents with varying polarity (e.g., hexane/EtOAc mixtures) and employ slow evaporation techniques .

Biological and Material Science Applications

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Focus on substituent effects:

- Fluorine substitution : Enhances lipophilicity and metabolic stability. Compare bioactivity of 2-fluoro vs. 4-fluoro analogs .

- Methoxy group : Modulate electron density via demethylation or replacement with polar groups (e.g., –OH, –NH₂).

- Sulfane group : Replace –SMe with sulfonamide or sulfonate to alter solubility and target binding.

- Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) for lead optimization .

Q. What strategies enable the incorporation of this compound into functional materials (e.g., polymers or sensors)?

- Methodological Answer : Exploit its aromatic and sulfur-based reactivity:

- Polymerization : Use Suzuki coupling to integrate the aryl group into conjugated polymers (Pd(PPh₃)₄ catalyst) .

- Sensor design : Functionalize gold nanoparticles via Au–S bonding; monitor analyte-induced optical shifts (UV-Vis, SPR) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer : Implement quality control protocols:

- In-process monitoring : Use inline FTIR or Raman spectroscopy to track key intermediates.

- Purification standardization : Define HPLC conditions (C18 column, acetonitrile/water gradient) for consistent purity (>98%) .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.